SodiuM 4-AcetaMidobenzenesulfinate Dihydrate
Overview
Description
Sodium 4-acetamidobenzenesulfinate dihydrate is a chemical compound with the molecular formula C8H8NNaO3S·2H2O and a molecular weight of 257.24 g/mol . It is a primary amine known for its antibacterial activity against staphylococcus . This compound inhibits bacterial growth by alkylating the sulfhydryl groups of enzymes, thereby preventing DNA replication and synthesis .
Preparation Methods
The synthesis of sodium 4-acetamidobenzenesulfinate dihydrate typically involves the reaction of 4-acetamidobenzenesulfinic acid with sodium hydroxide in the presence of water. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the dihydrate form . Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity products .
Chemical Reactions Analysis
Sodium 4-acetamidobenzenesulfinate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium 4-acetamidobenzenesulfinate dihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium 4-acetamidobenzenesulfinate dihydrate involves the alkylation of sulfhydryl groups of enzymes, which prevents DNA replication and synthesis . This inhibition of bacterial growth is particularly effective against staphylococcus species . The molecular targets include enzymes involved in DNA replication, and the pathways affected are those related to bacterial cell division and growth .
Comparison with Similar Compounds
Sodium 4-acetamidobenzenesulfinate dihydrate can be compared with other sulfonate compounds such as:
Sodium benzenesulfinate: Similar in structure but lacks the acetamido group, making it less effective as an antibacterial agent.
Sodium toluenesulfinate: Contains a methyl group instead of an acetamido group, which alters its reactivity and applications.
Sodium methanesulfinate: A simpler structure with different chemical properties and uses.
The uniqueness of this compound lies in its specific antibacterial activity and its ability to inhibit DNA replication in bacteria .
Properties
IUPAC Name |
sodium;4-acetamidobenzenesulfinate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.Na.2H2O/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;;;/h2-5H,1H3,(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRSHPGOHITHSF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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